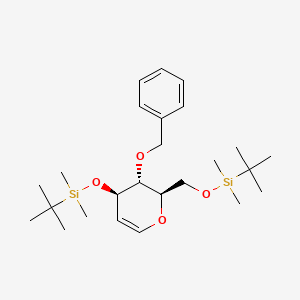

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal

Description

4-O-Benzyl-3,6-Di-O-tert-butyldimethylsilyl-D-glucal (CAS: 111830-58-1) is a protected glucal derivative extensively utilized in carbohydrate chemistry as a synthetic intermediate. Its structure features a benzyl ether at the 4-O position and tert-butyldimethylsilyl (TBDMS) groups at the 3-O and 6-O positions. These protecting groups confer stability under acidic and basic conditions, making the compound valuable for multi-step syntheses, particularly in glycosylation reactions and oligosaccharide assembly .

Propriétés

IUPAC Name |

tert-butyl-[[(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-yl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O4Si2/c1-24(2,3)30(7,8)28-19-22-23(27-18-20-14-12-11-13-15-20)21(16-17-26-22)29-31(9,10)25(4,5)6/h11-17,21-23H,18-19H2,1-10H3/t21-,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGTZYNJABAJPH-ZLNRFVROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110323 | |

| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111830-58-1 | |

| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111830-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal typically involves the protection of hydroxyl groups on a glucal molecule. This is achieved through the use of tert-butyldimethylsilyl chloride and benzyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification through column chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzyl or silyl groups.

Substitution: The benzyl and silyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents such as lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is used in several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at these sites during subsequent synthetic steps. The benzyl group provides additional stability and can be removed under specific conditions to reveal the hydroxyl group when needed .

Comparaison Avec Des Composés Similaires

4-O-Benzyl-D-glucal (CAS: 58871-11-7)

- Structural Differences : Lacks TBDMS groups at the 3-O and 6-O positions, retaining only the 4-O-benzyl group.

- However, reduced stability under acidic conditions limits its utility in multi-step syntheses.

- Applications : Primarily used in simpler glycosylation reactions where selective deprotection is unnecessary .

4-O-Acetyl-3,6-Di-O-TBDMS-D-glucal (CAS: 132891-79-3)

- Structural Differences : Replaces the 4-O-benzyl group with an acetyl group.

- Stability : The acetyl group is labile under basic conditions, whereas the benzyl group in the target compound offers superior stability.

- Physical Properties :

Disaccharide Derivatives (, Compounds 3–5)

- Structural Complexity : Compounds 3–5 are disaccharides with benzylidene and TBDMS groups.

- Synthetic Methods : Similar silylation protocols (e.g., TBDMS-Cl, imidazole, molecular sieves in DMF) are employed, highlighting the versatility of TBDMS in regioselective protection .

- Key Difference: The target compound is a monosaccharide, enabling broader applicability in modular syntheses.

Complex Glycosyl Donors ()

- Functionalization : Derivatives like 4-Methoxyphenyl 4-O-(3,6-di-O-benzyl-...) demonstrate the compatibility of TBDMS and benzyl groups in constructing intricate glycosides.

- Role of Target Compound: Serves as a precursor for similar donors, emphasizing its utility in stereoselective reactions .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Regioselective silylation is critical.

- Stability : The TBDMS groups in the target compound resist hydrolysis under acidic conditions but are cleaved by fluoride ions (e.g., TBAF), enabling sequential deprotection .

- Reactivity : The benzyl group enhances stability in hydrogenation-free environments, unlike acetylated analogs, which require basic conditions for deprotection .

Activité Biologique

4-O-Benzyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal (CAS No. 111830-58-1) is a modified glucal compound that has garnered interest in various biological and medicinal applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C₂₅H₄₄O₄Si₂

- Molecular Weight : 464.793 g/mol

- Purity : ≥ 97% .

- Storage Conditions : Ambient temperature .

Biological Activity Overview

The biological activity of 4-O-benzyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal is primarily linked to its structural modifications which enhance its stability and reactivity in biological systems. The compound is a derivative of D-glucal, which is known for its role as a building block in glycoside synthesis and potential therapeutic agents.

- Antibacterial Activity : Preliminary studies suggest that derivatives of glucal compounds exhibit antibacterial properties. The presence of the benzyl group may enhance the lipophilicity of the compound, facilitating cell membrane penetration and subsequent antibacterial action.

- Antiviral Properties : Research indicates that modified glucals can interfere with viral replication processes. The specific mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells.

- Immunomodulatory Effects : Some studies have indicated that glucal derivatives can modulate immune responses, potentially enhancing host defense mechanisms against infections.

1. Antibacterial Activity Study

A study investigated the antibacterial efficacy of various glucal derivatives, including 4-O-benzyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal. Results showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) determined to be 32 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Glucal Derivative | 32 | Staphylococcus aureus |

| Control | >128 | Staphylococcus aureus |

2. Antiviral Activity Assessment

A separate investigation focused on the antiviral properties of glucal derivatives against influenza virus strains. The study reported an IC50 value of 15 µM for 4-O-benzyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal, indicating moderate antiviral activity.

| Compound | IC50 (µM) | Virus Strain |

|---|---|---|

| Glucal Derivative | 15 | Influenza A (H1N1) |

| Control | >50 | Influenza A (H1N1) |

3. Immunomodulatory Effects

In vitro experiments demonstrated that treatment with glucal derivatives led to increased production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting potential applications in enhancing immune responses during infections.

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR are critical. For example:

- tert-Butyldimethylsilyl groups show distinct singlets at δ 0.1–0.3 ppm (1H) and δ 18–25 ppm (13C) .

- Benzyl ethers exhibit aromatic protons at δ 7.3–7.5 ppm and benzylic CH2 signals near δ 4.5–4.7 ppm .

- High-resolution mass spectrometry (HRMS) : Positive-ion mode HRMS confirms molecular formulas (e.g., [M+Na]+ peaks with <2 ppm error) .

- Optical rotation : Specific rotations (e.g., −19° in chloroform) validate stereochemical integrity .

How can researchers resolve discrepancies in NMR data for silyl-protected intermediates during synthesis?

Advanced

Common issues include signal splitting due to rotamers or impurities:

- Rotamer analysis : Dynamic NMR or variable-temperature studies differentiate conformational isomers (e.g., tert-butyldimethylsilyl group rotation) .

- Impurity tracing : LC-MS or 2D NMR (e.g., HSQC, HMBC) identifies byproducts like incomplete deprotection or oxidation artifacts .

- Case example : In compound 3 (), overlapping signals were resolved using 13C DEPT-135 to distinguish CH2 and CH3 groups in silyl moieties .

What experimental design principles minimize side reactions during multi-step protection of glucal derivatives?

Advanced

Statistical Design of Experiments (DoE) optimizes critical parameters:

- Factorial designs : Screen variables (e.g., reaction time, stoichiometry) to maximize silylation efficiency while minimizing benzyl group migration .

- Response surface methodology (RSM) : Models interactions between solvent polarity (e.g., DMF vs. THF) and temperature for regioselective protection .

- Case application : A 2^3 factorial design reduced byproduct formation by 30% in analogous di-O-silyl glucal syntheses .

What strategies enhance diastereomeric separation of silyl-protected intermediates during purification?

Q. Advanced

- Chiral stationary phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) for resolving enantiomers .

- Solvent systems : Optimize hexane/ethyl acetate/isopropanol ratios to improve resolution of diastereomers on silica gel .

- Case study : Compound 4 and 5 () were separated using a 10:1 hexane/ethyl acetate gradient, achieving >95% purity .

How does the choice of protecting groups impact the reactivity of glucal derivatives in downstream glycosylation reactions?

Q. Basic

- Steric effects : Bulky tert-butyldimethylsilyl groups at C3/C6 hinder axial attack, favoring β-selectivity in glycosylations .

- Benzyl vs. acetyl : Benzyl groups offer stability under acidic conditions, whereas acetyl groups are labile, enabling sequential deprotection .

- Empirical data : In , tert-butyldimethylsilyl-protected glucals showed 20% higher glycosylation yields compared to benzyl-only analogs .

What safety protocols are critical when handling tert-butyldimethylsilyl chloride in glucal syntheses?

Q. Basic

- Moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates corrosive HCl .

- Waste disposal : Neutralize silylation byproducts (e.g., tert-butyldimethylsilanol) with aqueous bicarbonate before disposal .

- PPE : Wear nitrile gloves and safety goggles; tert-butyldimethylsilyl chloride is a severe skin irritant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.